molecular formula C12H7ClN2O2 B14641724 7-Amino-2-chloro-3H-phenoxazin-3-one CAS No. 53669-94-6

7-Amino-2-chloro-3H-phenoxazin-3-one

Cat. No.: B14641724
CAS No.: 53669-94-6
M. Wt: 246.65 g/mol
InChI Key: DQZOTMRIQIFSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-2-chloro-3H-phenoxazin-3-one: is a chemical compound with the molecular formula C12H7ClN2O2 . It belongs to the phenoxazine family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an amino group at the 7th position and a chlorine atom at the 2nd position on the phenoxazine ring. Phenoxazines have been widely studied for their applications in various fields, including medicine, material science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-chloro-3H-phenoxazin-3-one typically involves the oxidative cyclocondensation of o-aminophenols. The process can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, hydrogen peroxide/ebselen, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-chloro-3H-phenoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phenoxazinone derivatives.

    Reduction: Reduction reactions can modify the functional groups on the phenoxazine ring.

    Substitution: The chlorine atom at the 2nd position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phenoxazinone derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

  • 2-Amino-3H-phenoxazin-3-one
  • 2-Amino-7-chloro-3H-phenoxazin-3-one
  • 7-Amino-3-imino-3H-phenothiazine

Comparison: 7-Amino-2-chloro-3H-phenoxazin-3-one is unique due to the presence of both an amino group and a chlorine atom on the phenoxazine ring. This structural feature imparts distinct chemical and biological properties compared to other phenoxazine derivatives. For instance, the chlorine atom can enhance the compound’s reactivity in substitution reactions, while the amino group contributes to its biological activity .

Properties

CAS No.

53669-94-6

Molecular Formula

C12H7ClN2O2

Molecular Weight

246.65 g/mol

IUPAC Name

7-amino-2-chlorophenoxazin-3-one

InChI

InChI=1S/C12H7ClN2O2/c13-7-4-9-12(5-10(7)16)17-11-3-6(14)1-2-8(11)15-9/h1-5H,14H2

InChI Key

DQZOTMRIQIFSCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=CC(=O)C(=CC3=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.